molecular formula C13H13FO3 B14111375 2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B14111375
M. Wt: 236.24 g/mol
InChI Key: YWYRHYHQPXIURO-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C13H13FO3. This compound is known for its chiral nature, often existing as a mixture of enantiomers .

Chemical Reactions Analysis

2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it useful in studying enantiomeric interactions in biological systems.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorobenzoyl group can interact with various enzymes and receptors, influencing biochemical pathways. These interactions can lead to changes in cellular processes, making the compound valuable in drug development and other applications .

Comparison with Similar Compounds

When compared to similar compounds, 2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid stands out due to its unique combination of a cyclopentane ring and a fluorobenzoyl group. Similar compounds include:

These comparisons highlight the importance of stereochemistry in determining the properties and applications of these compounds.

Properties

IUPAC Name

2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYRHYHQPXIURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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